3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline: is a chemical compound with the molecular formula C13H12Cl3N3O and a molecular weight of 332.61 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the production of various agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline typically involves the reaction of 3,5-dichloroaniline with 6-chloro-5-isopropylpyridazin-3-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the pyridazinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different derivatives of the pyridazinyl group .
Scientific Research Applications
Chemistry: In organic chemistry, 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline is used as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery .
Industry: In the agrochemical industry, this compound is used as an intermediate in the production of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
3,5-Dichloroaniline: Shares the dichloroaniline core but lacks the pyridazinyl group[][6].
6-Chloro-5-isopropylpyridazin-3-ol: Contains the pyridazinyl group but lacks the dichloroaniline core[][6].
Uniqueness: 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline is unique due to the combination of the dichloroaniline and pyridazinyl groups, which confer specific chemical properties and reactivity[6][6]. This combination makes it a versatile intermediate for the synthesis of various complex molecules[6][6].
Properties
IUPAC Name |
3,5-dichloro-4-(6-chloro-5-propan-2-ylpyridazin-3-yl)oxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3N3O/c1-6(2)8-5-11(18-19-13(8)16)20-12-9(14)3-7(17)4-10(12)15/h3-6H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIULYGLIRUFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN=C1Cl)OC2=C(C=C(C=C2Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.